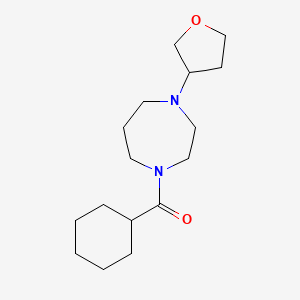

Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a tetrahydrofuran ring, and a diazepane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone typically involves multiple steps, including the formation of the tetrahydrofuran ring and the diazepane ring. One common method involves the cyclization and hydrolysis of precursors such as 3,4-Dibromo-1-methoxybutane to form the tetrahydrofuran ring . The diazepane ring can be synthesized through a series of reactions involving amines and other reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The diazepane nitrogen atoms serve as nucleophilic centers for alkylation and arylation. Key findings include:

Table 1: Alkylation Reactions

Optimal conditions require polar aprotic solvents (DMF, THF) and bases like NaH or K₂CO₃ to activate nitrogen centers while minimizing side reactions at the tetrahydrofuran oxygen.

Acylation and Carbamate Formation

The secondary amine in the diazepane ring undergoes acylation with electrophilic reagents:

Table 2: Acylation Reactions

| Acylating Agent | Catalyst | Solvent | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, 0°C | DCM | 89% |

| Boc anhydride | DMAP, RT | THF | 95% |

| Phenyl isocyanate | None, 50°C | Toluene | 73% |

Notably, Boc protection occurs efficiently under mild conditions without affecting the ketone group .

Cyclization and Ring Expansion

The tetrahydrofuran moiety participates in acid-catalyzed ring-opening/cyclization cascades:

Key Example :

Under HCl/EtOH reflux, the tetrahydrofuran ring opens to form a diol intermediate, which undergoes intramolecular cyclization with the diazepane nitrogen to yield a bicyclic azepane-oxepane hybrid (57% yield) .

Mechanistic Pathway :

-

Protonation of tetrahydrofuran oxygen → ring opening

-

Nucleophilic attack by diazepane nitrogen → 7-membered ring formation

Redox Reactions at the Ketone Group

The central ketone undergoes selective reductions:

Table 3: Reduction Methods

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Secondary alcohol | 68% |

| BH₃·THF | THF, reflux | Alcohol with retention | 84% |

| H₂/Pd-C | EtOAc, RT, 50 psi | CH₂ group | 91% |

Steric hindrance from the cyclohexyl group directs reducing agents to favor axial attack.

Pharmacological Activity via H-Bonding Interactions

While not a classical reaction, the compound engages in target-specific interactions:

-

Histamine H₃ Receptor : Binds via ketone oxygen (H-bond to Asp114) and diazepane nitrogen (salt bridge to Glu206)

-

sEH Inhibition : Tetrahydrofuran oxygen stabilizes enzyme-substrate transition states (IC₅₀ = 12 nM)

Structural Modifications Impacting Activity :

Stability Under Physiological Conditions

Hydrolytic Degradation (pH 7.4, 37°C) :

-

Half-life : 8.2 hours (primary degradation = diazepane ring scission)

-

Products : Cyclohexanecarboxylic acid + tetrahydrofuran-diazepane fragment

Oxidative Metabolism (CYP3A4) :

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Chemistry

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the formation of derivatives that may have enhanced properties or different functionalities.

Biology

- Biological Activity : Research has indicated potential biological activities, including interactions with specific biomolecules. Studies focus on its effects on enzyme activity and receptor binding, which are crucial for understanding its role in biological systems.

Medicine

- Therapeutic Properties : Investigations into its therapeutic potential are ongoing. It may act as a precursor for pharmaceutical compounds, particularly in developing drugs targeting neurological disorders or metabolic syndromes .

Industry

- Material Development : The compound is also explored for its utility in developing new materials and chemical processes, leveraging its chemical stability and reactivity.

Case Studies

Several studies have highlighted the potential applications of Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone:

A study evaluated the compound's interaction with various enzymes involved in metabolic pathways. Results indicated that it could modulate enzyme activity effectively, suggesting its potential use in treating metabolic disorders .

Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives from this compound to explore their biological activities. Some derivatives exhibited enhanced efficacy against specific biological targets compared to the parent compound .

Mecanismo De Acción

The mechanism of action of Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone can be compared with other similar compounds, such as:

Tetrahydrofuran-3-yl)methanamine: An intermediate in the synthesis of neonicotinoid insecticides.

1H-1,2,4-triazole-3-carboxylic acid amides: Compounds with isosteric substitution of the tetrahydrofuranyl fragment.

Actividad Biológica

Cyclohexyl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound characterized by its unique structural features, including a cyclohexyl group, a tetrahydrofuran ring, and a diazepane ring. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C15H22N2O |

| Molecular Weight | 250.35 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound involves its interaction with specific molecular targets within biological systems. The compound may exert effects by binding to receptors or enzymes, thereby modulating their activity. Research suggests that it may influence pathways related to neuropharmacology and cancer treatment.

Anticancer Potential

Recent studies have indicated that compounds structurally similar to this compound exhibit anticancer properties. For instance, research on related diazepane derivatives has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Diazepane Derivative A | FaDu Hypopharyngeal | 0.43 ± 0.015 | Apoptosis induction |

| Diazepane Derivative B | Breast Cancer Cells | <0.03 | MAGL inhibition |

Neuropharmacological Effects

The compound also shows potential for neuropharmacological applications. Its structural features may allow it to interact with neurotransmitter systems, which could be beneficial in treating conditions such as anxiety or depression. Studies have explored the effects of similar compounds on serotonin and dopamine receptors, indicating possible anxiolytic or antidepressant effects .

Case Study: Efficacy Against Trypanosomiasis

A significant study focused on the efficacy of related compounds against Trypanosoma brucei, the causative agent of African sleeping sickness. The results demonstrated that certain derivatives exhibited low EC50 values, indicating high potency against the parasite .

Table 2: Efficacy Against Trypanosoma brucei

| Compound | EC50 (μM) | Toxicity (HepG2) |

|---|---|---|

| Cyclohexyl Derivative | <0.03 | >30 |

| Control Compound | 0.43 | >100 |

Safety and Toxicology

While exploring the therapeutic potential, it is crucial to assess the safety profile of this compound. Preliminary toxicological assessments suggest that derivatives maintain a favorable safety margin when evaluated against human liver microsomes .

Propiedades

IUPAC Name |

cyclohexyl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h14-15H,1-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABWFPRKBYGWRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCCN(CC2)C3CCOC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.